![molecular formula C13H20N4O2 B6606303 tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate CAS No. 2702331-78-8](/img/structure/B6606303.png)
tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate is a chemical compound with the molecular formula C13H20N4O2 It is a derivative of azetidine and pyridine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate typically involves the reaction of 5-aminopyridine with azetidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
tert-ButylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-aminopyridin-2-yl)carbamate
- tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-ButylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate is unique due to its azetidine ring structure combined with a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-7-17(8-10)11-5-4-9(14)6-15-11/h4-6,10H,7-8,14H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTYZXYRGEZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B6606222.png)
![5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride](/img/structure/B6606226.png)
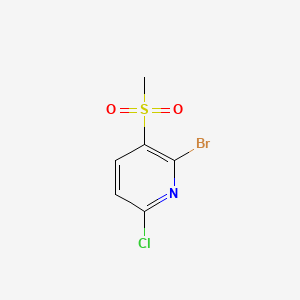
![2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606257.png)

![tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate](/img/structure/B6606265.png)
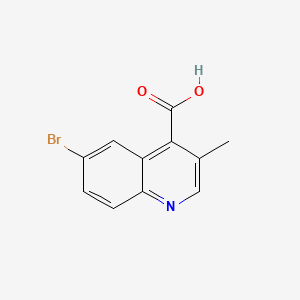
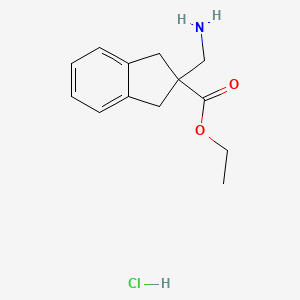
![methylhexahydrothieno[3,4-b]furan-3a-carboxylate](/img/structure/B6606274.png)
![4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid](/img/structure/B6606277.png)
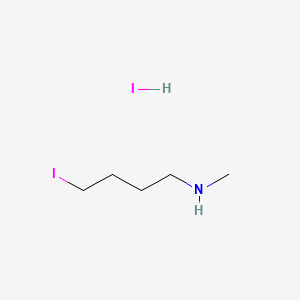
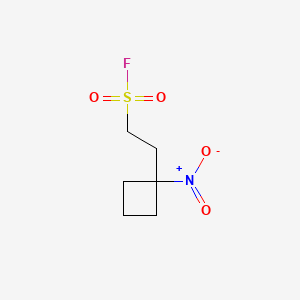
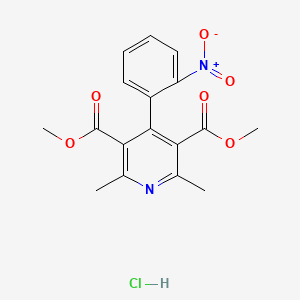
![2-{[7-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid](/img/structure/B6606315.png)
